molecular formula C16H12ClNO3S B2828570 Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate CAS No. 338419-39-9

Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2828570
CAS No.: 338419-39-9
M. Wt: 333.79
InChI Key: QRODVXNPOFBKHF-UHFFFAOYSA-N
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Description

Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate is a thienopyridine derivative characterized by a fused thiophene-pyridine core. The compound features a methoxy group at position 3 of the thieno[2,3-b]pyridine scaffold, substituted with a 4-chlorobenzyl moiety. Its molecular formula is C₁₆H₁₂ClNO₃S, with a molecular weight of 333.79 g/mol (monoisotopic mass: 333.02).

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S/c1-20-16(19)14-13(12-3-2-8-18-15(12)22-14)21-9-10-4-6-11(17)7-5-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRODVXNPOFBKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones.

    Introduction of the 4-Chlorophenylmethoxy Group: This step often involves nucleophilic substitution reactions where the thieno[2,3-b]pyridine intermediate reacts with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production methods for this compound would likely scale up the laboratory procedures, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-b]pyridine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the ester group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thieno[2,3-b]pyridine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Chlorobenzyl Substituents

  • Methyl 3-[(3-Chlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate Key Difference: Chlorine at the meta position (3-chlorophenyl) instead of para. Impact: The 3-chloro isomer (C₁₆H₁₂ClNO₃S, MW 333.79) exhibits reduced symmetry compared to the 4-chloro analog, which may alter crystal packing and solubility. The para substitution in the target compound likely enhances steric accessibility for target binding .
  • Methyl 3-[(2,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate Key Difference: Two chlorine atoms at positions 2 and 4 of the benzyl group. Impact: Increased molecular weight (368.24 g/mol) and lipophilicity (logP ~3.5 vs. ~3.0 for the mono-chloro compound). The dichloro substitution may enhance halogen bonding but could reduce metabolic stability due to steric hindrance .

Substituent Variations on the Thienopyridine Core

  • Ethyl 3-Amino-4H-thieno[2,3-b]pyridine-2-carboxylate Key Difference: Amino group at position 3 instead of methoxy. Impact: The amino group introduces hydrogen-bonding capacity, improving solubility (e.g., in DMSO: >50 mg/mL vs. ~10 mg/mL for the methoxy analog). This derivative serves as a key intermediate in antitumor drug synthesis .
  • Ethyl 3-(4-Methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate Key Difference: Sulfonamido group at position 3. X-ray crystallography confirms planarity of the thienopyridine ring, critical for stacking with aromatic residues in enzymes .

Carboxamide vs. Carboxylate Derivatives

  • 3-Amino-N-(2,3-Difluorobenzyl)-4-methyl-6-(4-pyridinylmethoxy)thieno[2,3-b]pyridine-2-carboxamide Key Difference: Carboxamide replaces the methyl ester. Impact: The amide group increases metabolic stability (resistance to esterase hydrolysis) and introduces hydrogen-bonding motifs. The 2,3-difluorobenzyl group may enhance binding affinity to targets like the muscarinic acetylcholine receptor M4 .
  • 3-[Bis(p-tolylsulfonyl)amino]-N-(4-chlorobenzyl)-6-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide Key Difference: Bis-sulfonamide and dichlorophenyl substituents. Impact: The bulky sulfonamide groups reduce solubility (<1 mg/mL in water) but improve selectivity for kinase targets. The 3,4-dichlorophenyl moiety enhances π-π stacking in hydrophobic binding pockets .

Physicochemical and Pharmacokinetic Trends

Compound Molecular Weight (g/mol) logP* Solubility (mg/mL) Key Functional Group Impact
Target Compound 333.79 ~3.0 ~10 (DMSO) Methoxy ester for prodrug
3-Chloro Isomer 333.79 ~3.0 ~8 (DMSO) Reduced symmetry
2,4-Dichloro Analog 368.24 ~3.5 <5 (DMSO) Enhanced halogen bonding
Ethyl 3-Amino Derivative 252.29 ~1.8 >50 (DMSO) Improved H-bonding capacity
Carboxamide Derivative 440.40 ~2.5 ~15 (DMSO) Metabolic stability

*logP estimated via computational tools (e.g., ChemAxon).

Biological Activity

Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-b]pyridine core substituted with a 4-chlorophenyl methoxy group and a carboxylate ester. Its molecular formula is C16H12ClNO3SC_{16}H_{12}ClNO_3S, with a molecular weight of 368.2 g/mol. The structural characteristics contribute to its biological activity by influencing interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Studies

  • Breast Cancer Cell Lines :
    • A study investigated the effects of this compound on MDA-MB-231 and MCF-7 breast cancer cell lines. Treatment with concentrations as low as 0.05 µM resulted in significant cytotoxicity after 24 hours. Higher concentrations (up to 25 µM) increased cell death proportionally over time, with maximal effects observed at 72 hours .
  • Mechanisms of Action :
    • The compound appears to affect metabolic pathways critical for cancer cell survival. Metabolic profiling revealed alterations in glycolysis and gluconeogenesis pathways, suggesting that the compound may disrupt energy metabolism in cancer cells .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in the G2/M phase, leading to apoptosis in cancer cells.
  • Targeting Specific Pathways : Docking studies suggest that the compound interacts with key proteins involved in cell signaling pathways related to growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization pathways .

Biological Activity Summary Table

Activity Effect Cell Line/Model Concentration Duration
CytotoxicitySignificant reduction in viabilityMDA-MB-2310.05 µM - 25 µM24 - 72 hours
Metabolic ProfilingAlterations in glycolysis/gluconeogenesisMCF-7Not specifiedNot specified
Cell Cycle ArrestG2/M phase arrest leading to apoptosisMDA-MB-231Not specifiedNot specified

Q & A

Q. How can researchers optimize the synthetic route for Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with constructing the thieno[2,3-b]pyridine core, followed by introducing substituents. Key steps include:

  • Core Formation : Cyclocondensation of thiophene and pyridine precursors under reflux conditions (e.g., using ethanol or dichloromethane as solvents) .
  • Substituent Introduction : Selective functionalization via nucleophilic aromatic substitution or coupling reactions (e.g., Mitsunobu reaction for ether linkages) .
  • Purification : Flash chromatography with gradients of ethyl acetate/petroleum ether (3:7 v/v) improves purity. Crystallization from dichloromethane/petroleum ether mixtures yields high-quality crystals for structural validation . Optimization strategies include adjusting reaction temperatures, catalyst loading (e.g., pyridine for sulfonamide formation), and stoichiometry of reagents like p-toluenesulfonyl chloride .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substituent positions and regioselectivity. For example, the 4-chlorobenzyloxy group shows distinct aromatic proton splitting patterns .
  • X-ray Crystallography : Resolves planar thieno[2,3-b]pyridine core geometry and hydrogen-bonding interactions (e.g., intramolecular N–H⋯O bonds stabilizing the structure) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z ~333.78 for C16_{16}H12_{12}ClNO3_3S) .

Advanced Research Questions

Q. How do structural modifications at the 3- and 4-positions of the thieno[2,3-b]pyridine core influence biological activity?

Methodological Answer: SAR studies compare analogs with varying substituents:

Substituent PositionFunctional GroupBiological ActivitySource
3-positionAminoAntitumor (GI50_{50} ~1 µM)
3-positionChlorosulfonylEnhanced reactivity for kinase inhibition
4-positionMethoxyImproved solubility and antimicrobial activity
Key findings:
  • Electron-withdrawing groups (e.g., chlorosulfonyl) increase electrophilicity, enhancing target binding .
  • Bulky substituents (e.g., 4-chlorobenzyloxy) may sterically hinder off-target interactions, improving selectivity .

Q. What strategies resolve contradictions in reported biological activities of thieno[2,3-b]pyridine derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or structural impurities. Mitigation approaches include:

  • Standardized Assays : Use validated cell lines (e.g., NCI-H460 for antitumor studies) and consistent IC50_{50} measurement protocols .
  • Purity Validation : Ensure >95% purity via HPLC before biological testing .
  • Mechanistic Profiling : Compare apoptosis induction (e.g., flow cytometry for caspase activation) versus cytostatic effects to clarify mode of action .

Q. How can researchers design experiments to evaluate the metabolic stability of this compound?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS to calculate half-life .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
  • Metabolite Identification : High-resolution mass spectrometry detects phase I/II metabolites (e.g., hydroxylation at the chlorophenyl ring) .

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